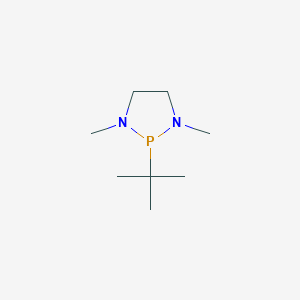
2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine is an organophosphorus compound that features a phosphorus atom bonded to two nitrogen atoms in a five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine typically involves the reaction of tert-butylamine with a phosphorus trichloride derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the desired diazaphospholidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions ensures the consistent quality and yield of the final product.
化学反応の分析
Types of Reactions
2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrogen atoms under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted diazaphospholidine derivatives.
科学的研究の応用
2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The nitrogen atoms in the ring can also engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- 2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphosphorine
- 2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphosphorane
Uniqueness
2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine is unique due to its specific ring structure and the presence of both tert-butyl and dimethyl groups. These structural features confer distinct chemical reactivity and stability, making it a valuable compound for various applications.
特性
CAS番号 |
58978-90-8 |
|---|---|
分子式 |
C8H19N2P |
分子量 |
174.22 g/mol |
IUPAC名 |
2-tert-butyl-1,3-dimethyl-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C8H19N2P/c1-8(2,3)11-9(4)6-7-10(11)5/h6-7H2,1-5H3 |
InChIキー |
XSWUOXKPGZIKTH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P1N(CCN1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14618158.png)

![S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate](/img/structure/B14618160.png)
![3-Nonylpyrido[3,2-E][1,2,4]triazine](/img/structure/B14618163.png)
![1-[3,5-Bis(octadecyloxy)phenyl]methanamine](/img/structure/B14618170.png)
![3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618184.png)
![1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole](/img/structure/B14618185.png)
![1-[(Butan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14618186.png)
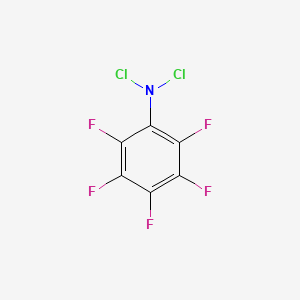
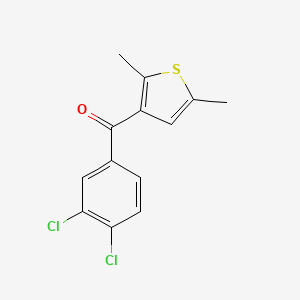
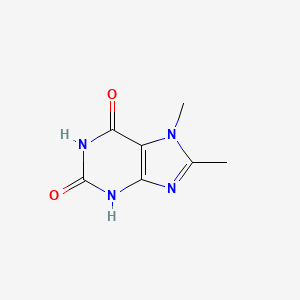
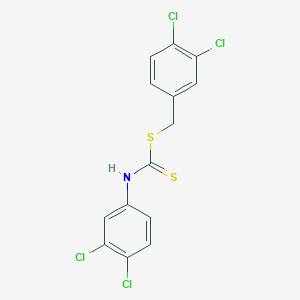
![(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14618226.png)
![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)
